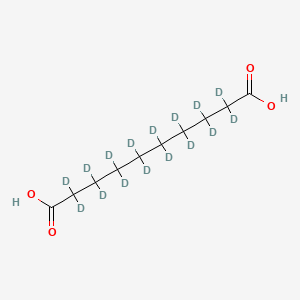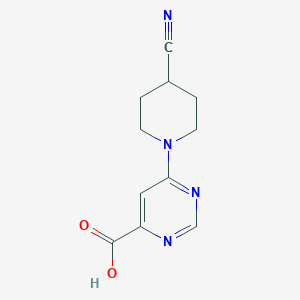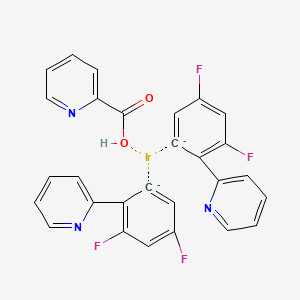
Firpic
Übersicht
Beschreibung
FIrpic, also known as Bis [2- (4,6-difluorophenyl)pyridinato-C2,N] (picolinato)iridium, is a highly efficient phosphorescent dopant material for OLED devices . It is one of the most investigated bis-cyclometallated iridium complexes, particularly in the context of organic light-emitting diodes (OLEDs) due to its attractive sky-blue emission, high emission efficiency, and suitable energy levels .
Synthesis Analysis
The synthesis of this compound involves heating IrCl3∙nH2O with 2-(2’,4’-difluorophenylpyridine) (F2ppy) overnight at 120 °C in a 3:1 mixture of 2-ethoxyethanol and water under an Ar atmosphere . The resulting iridium chloro-bridged dimer [(F2ppy)2IrCl]2 is then refluxed with 4,7-diphenyl-1,10-phenanthroline at 40 °C under an Argon atmosphere in a 1:1 mixture of dichloromethane and methanol .Molecular Structure Analysis
This compound is a bis-cyclometallated iridium complex. Its chemical formula is C28H16F4IrN3O2 and it has a molecular weight of 694.66 g/mol . The geometrical structures and photophysical properties of this compound have been fully investigated by density functional theory and time-dependent density functional theory .Chemical Reactions Analysis
This compound degrades through the loss of the picolinate ancillary ligand. The resulting iridium fragment can be efficiently trapped “in-situ” as a BPhen derivative . This degradation process is well mirrored when a suitably engineered, this compound-based, OLED is operated and aged .Physical And Chemical Properties Analysis
This compound has an absorption λ max of 256 nm and fluorescence λ em of 468 nm, 535 nm in DCM. Its HOMO and LUMO energy levels are 5.8 eV and 3.1 eV, respectively . It appears as a yellow powder and has a melting point of 330-335 °C .Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
Firpic wird umfassend für seine Anwendung in OLEDs untersucht. Es ist ein archetypischer blauer phosphoreszierender Emitter, der für seine himmelblaue Emission, hohe Emissionseffizienz und geeigneten Energieniveaus geschätzt wird . Die Fähigkeit der Verbindung, Licht bei elektrischer Anregung auszustrahlen, macht sie zu einem idealen Kandidaten für den Einsatz in Display- und Beleuchtungstechnologien. Forscher konzentrieren sich auf die Modifizierung der chelatisierenden Liganden von this compound, um die Emissionsfarbe und die photophysikalischen Eigenschaften zu kontrollieren und sie für bestimmte Geräteanwendungen zuzuschneiden .
Abstimmung der photophysikalischen Eigenschaften
Die geometrischen Strukturen und optischen Eigenschaften von this compound können für eine verbesserte Leistung abgestimmt werden. Die Substitution von Dimethylamin am Picolinsäureliganden beispielsweise erweitert die π-Elektronendelokalisierung, erhöht die HOMO-Energieniveaus und verbessert die Lochinjektions- und -transportfähigkeit. Diese Modifikation ist entscheidend für die Entwicklung von Materialien mit maßgeschneiderten elektronischen Eigenschaften für fortschrittliche optoelektronische Anwendungen .
Phosphoreszenzstudien
This compound dient als Modellverbindung für die Untersuchung der Phosphoreszenz in Übergangsmetallmaterialien. Seine hohe Quantenausbeute und die Beteiligung des Metall-zu-Ligand-Ladungstransfers (MLCT) in seinen phosphoreszierenden Spektren machen es zu einem hervorragenden Subjekt, um die Mechanismen hinter der hocheffizienten blauen Phosphoreszenzemission zu verstehen .
Ladungsinjektion und -transport
Im Kontext der Ladungsinjektion und des -transports in OLEDs werden this compound-dotierte Geräte untersucht, um ihre Leistung zu verstehen. Die Rolle der Verbindung bei der Erleichterung der Ladungsbewegung innerhalb der Gerätearchitektur ist entscheidend für die Entwicklung effizienter und langlebiger OLEDs .
Optimierung des Energieniveaus
Die Energieniveaus von this compound sind für die Integration in mehrschichtige Gerätearchitekturen geeignet. Forscher nutzen diese Niveaus, um das Gleichgewicht zwischen Elektronen- und Lochinjektion zu optimieren, was für die Erzielung einer hohen Geräteeffizienz und -lebensdauer entscheidend ist .
Steigerung der Elektrolumineszenz
Das Potenzial der Verbindung zur Steigerung der Elektrolumineszenz wird durch die Einarbeitung in verschiedene Gerätekonfigurationen untersucht. Die starke blaue Emission von this compound wird genutzt, um die visuelle Qualität und Helligkeit von OLED-Displays zu verbessern .
Theoretische Modellierung
This compound ist auch Gegenstand theoretischer Studien, die darauf abzielen, sein Verhalten in verschiedenen Umgebungen vorherzusagen. Rechenmethoden wie die Dichtefunktionaltheorie helfen, seine elektronische Struktur zu verstehen und seine Eignung für verschiedene Anwendungen vorherzusagen .
Synthese und strukturelle Charakterisierung
Schließlich liefern die Synthese und strukturelle Charakterisierung von this compound Einblicke in sein chemisches Verhalten und seine Stabilität. Diese Studien sind unerlässlich, um neue Verbindungen mit verbesserten Eigenschaften für zukünftige technologische Anwendungen zu entwickeln .
Wirkmechanismus
Target of Action
Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III), also known as Firpic, is primarily targeted for use in organic light-emitting diodes (OLEDs) . Its primary role is to serve as a phosphorescent dopant material .
Mode of Action
This compound interacts with its targets by emitting light when electrically stimulated . This is due to its high emission efficiency and suitable energy levels . The compound’s attractive sky-blue emission makes it particularly useful in the context of OLEDs .
Biochemical Pathways
The key biochemical pathway involved in this compound’s action is the process of electroluminescence . When an electric current is applied, this compound emits light, a process that is central to the functioning of OLEDs . The energy transfer from the host to this compound is considered to be the same .
Pharmacokinetics
For instance, its high emission efficiency and suitable energy levels contribute to its overall effectiveness .
Result of Action
The result of this compound’s action is the emission of sky-blue light when used in OLEDs . This light emission is the result of electroluminescence, a process that occurs when this compound is electrically stimulated .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the understanding of photophysical and electrochemical processes are only broadly understood mainly because of the different environment in which these properties are measured, i.e., isolated molecules in solvent vs. device . Furthermore, strategic modification of the ancillary ligand, especially by substitution of electron-donating groups at the para position of the pyridyl N atom or extension of the p-electron delocalization, is an effective and easy way to enhance the photochemical stability of this compound .
Safety and Hazards
FIrpic may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and to rinse thoroughly with plenty of water for at least 15 minutes, respectively .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXYMQNTSZXWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17F4IrN3O2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
376367-93-0 | |
| Record name | Bis[3,5-difluoro-2-(2-pyridyl)phenyl] (2-carboxypyridyl) iridium (III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




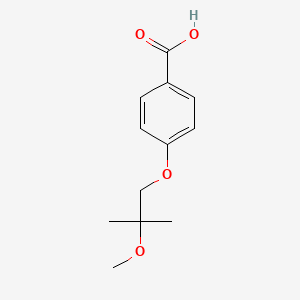
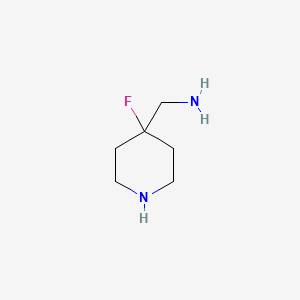
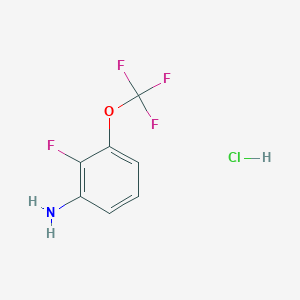
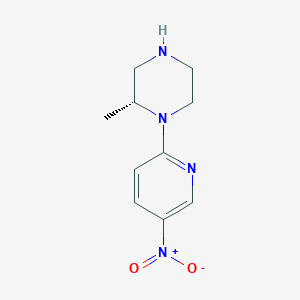
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)

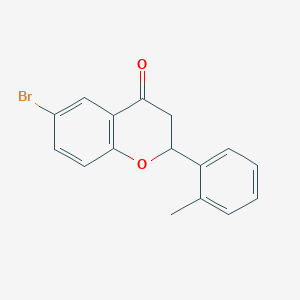
![6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1469525.png)
![Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1469526.png)
![2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1469527.png)
